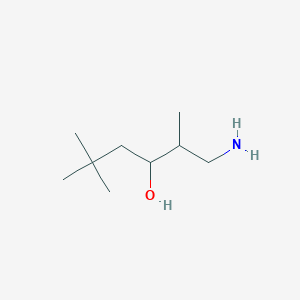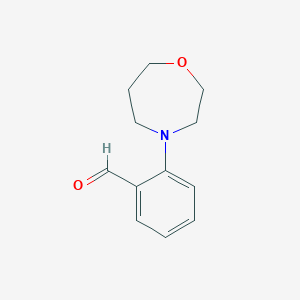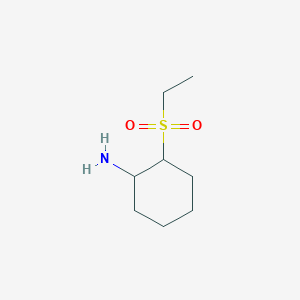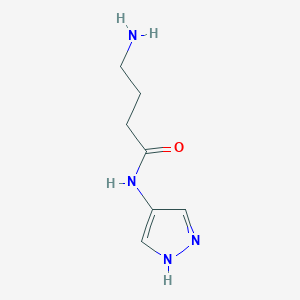
3-Amino-5-bromo-1-(methoxymethyl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromo-1-(methoxymethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromine atom, and a methoxymethyl group attached to a dihydropyridinone ring. Its unique structure makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-1-(methoxymethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridinone precursor followed by the introduction of the amino and methoxymethyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-bromo-1-(methoxymethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyridinone derivatives.
Scientific Research Applications
3-Amino-5-bromo-1-(methoxymethyl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-1-(methoxymethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The methoxymethyl group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
- 3-Amino-5-bromo-1-methyl-1H-indazole
- Methyl 3-amino-5-bromo-2-methylbenzoate
- 3-Amino-5-bromo-1,4-dimethylpyridin-2(1H)-one
Comparison: Compared to these similar compounds, 3-Amino-5-bromo-1-(methoxymethyl)-1,4-dihydropyridin-4-one is unique due to the presence of the methoxymethyl group, which can significantly alter its chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H9BrN2O2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
3-amino-5-bromo-1-(methoxymethyl)pyridin-4-one |
InChI |
InChI=1S/C7H9BrN2O2/c1-12-4-10-2-5(8)7(11)6(9)3-10/h2-3H,4,9H2,1H3 |
InChI Key |
MXKJCVHTMBRRBA-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=C(C(=O)C(=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13158368.png)





![1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea](/img/structure/B13158417.png)

![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13158423.png)
![2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13158425.png)


![N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B13158435.png)
methanol](/img/structure/B13158445.png)
